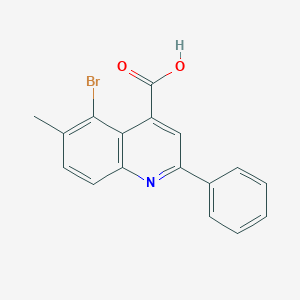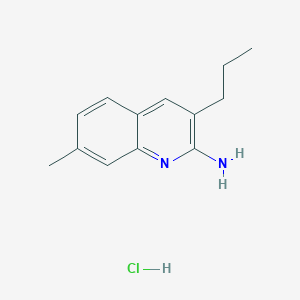![molecular formula C37H67NO13 B13718386 (3R,7R,9R,11R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13718386.png)
(3R,7R,9R,11R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythromycin is a macrolide antibiotic that was first discovered in 1952Erythromycin is widely used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, chlamydia infections, pelvic inflammatory disease, and syphilis . It is known for its ability to inhibit bacterial protein synthesis, making it effective against a broad spectrum of bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythromycin is primarily produced through biosynthesis during the fermentation of Saccharopolyspora erythraea. The process involves the cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic . The fermentation process is optimized to maximize the yield of erythromycin.
Industrial Production Methods: In industrial settings, erythromycin is produced through large-scale fermentation. The fermentation broth is subjected to various purification steps, including extraction, absorption, chromatography, and crystallization . These steps ensure the removal of impurities and the isolation of pure erythromycin. Additionally, structural modifications, such as the synthesis of prodrugs as salts and esters, are employed to enhance the stability and bioavailability of erythromycin .
Chemical Reactions Analysis
Types of Reactions: Erythromycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic processing and therapeutic efficacy.
Common Reagents and Conditions:
Oxidation: Erythromycin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that replace specific functional groups in the erythromycin molecule.
Major Products Formed: The major products formed from these reactions include various metabolites of erythromycin, which can exhibit different levels of antimicrobial activity .
Scientific Research Applications
Erythromycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of macrolide antibiotics and their chemical properties.
Biology: Erythromycin is employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: It is extensively used in clinical research to develop new antibiotics and to study the treatment of bacterial infections.
Industry: Erythromycin is used in the pharmaceutical industry for the production of various antibiotic formulations
Mechanism of Action
Erythromycin belongs to the macrolide class of antibiotics, which also includes compounds such as azithromycin, clarithromycin, and spiramycin . Compared to these similar compounds, erythromycin has a unique molecular structure characterized by a 14-membered lactone ring with two sugars: desosamine and cladinose . This structure contributes to its specific binding affinity and spectrum of activity.
Comparison with Similar Compounds
Azithromycin: Known for its improved acid stability and broader spectrum of activity against gram-negative bacteria.
Clarithromycin: Exhibits enhanced activity against certain bacterial strains and improved pharmacokinetic properties.
Spiramycin: Used primarily in veterinary medicine and for the treatment of toxoplasmosis.
Erythromycin’s unique structure and mechanism of action make it a valuable antibiotic in the treatment of various bacterial infections.
Properties
Molecular Formula |
C37H67NO13 |
|---|---|
Molecular Weight |
733.9 g/mol |
IUPAC Name |
(3R,7R,9R,11R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21?,22-,23+,24+,25-,26+,28-,29?,30?,31+,32?,34?,35-,36-,37-/m1/s1 |
InChI Key |
ULGZDMOVFRHVEP-ZHPXUIBWSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@](C([C@H](C(=O)[C@@H](C[C@@](C(C(C([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)OC3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13718322.png)








